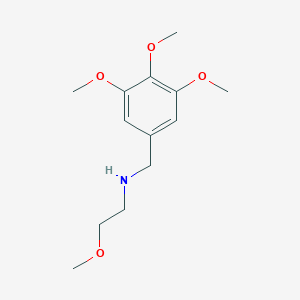![molecular formula C21H21NO B502259 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL](/img/structure/B502259.png)
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL is an organic compound that belongs to the class of secondary amines and alcohols This compound is characterized by the presence of a biphenyl group attached to an amino group, which is further connected to a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL typically involves the reaction of biphenyl-4-carbaldehyde with phenylethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This method allows for the efficient reduction of the intermediate imine to the desired amine-alcohol compound. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of biphenyl-4-carboxaldehyde or biphenyl-4-carboxylic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Scientific Research Applications
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzene derivatives
- **N-[3-[(1-Aminoethyl)(Hydroxy)Phosphoryl]-2-(1,1’-Biphenyl-4-Ylmethyl)amino]benzoic acid derivatives
Uniqueness
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides a rigid and planar structure, enhancing its binding affinity to certain molecular targets. Additionally, the presence of both amino and hydroxyl functional groups allows for versatile chemical modifications and interactions .
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
1-phenyl-2-[(4-phenylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C21H21NO/c23-21(20-9-5-2-6-10-20)16-22-15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-14,21-23H,15-16H2 |
InChI Key |
CESGBQSBLXNVKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


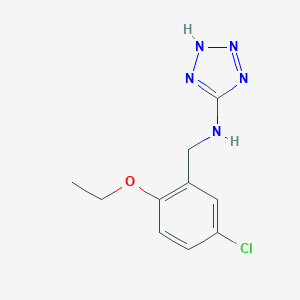
![N-[(3-methoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B502181.png)
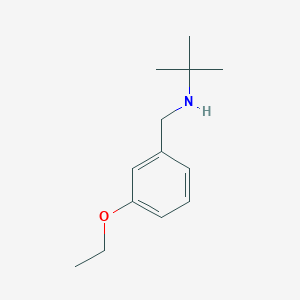
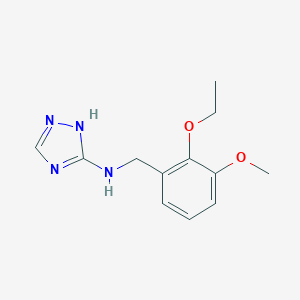
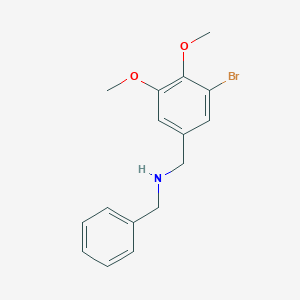
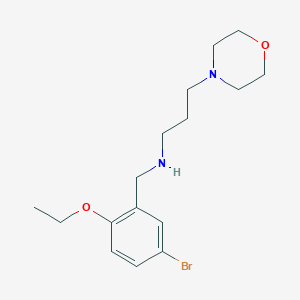
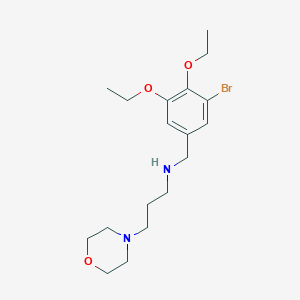
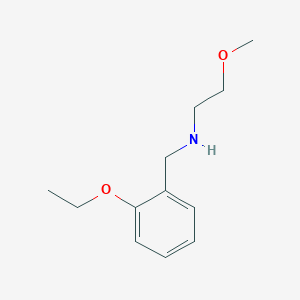
SULFANYL]ETHYL})AMINE](/img/structure/B502191.png)
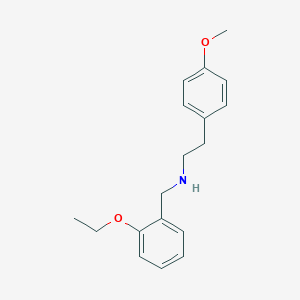
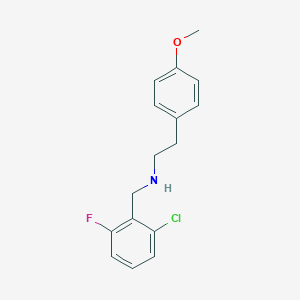
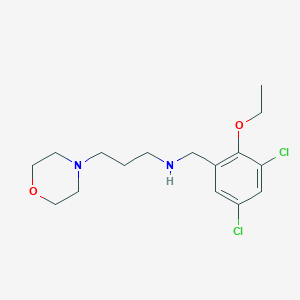
![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502196.png)
